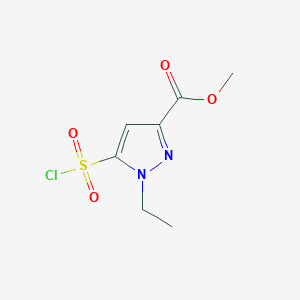

Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chlorosulfonyl group, an ethyl group, and a carboxylate ester

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O4S/c1-3-10-6(15(8,12)13)4-5(9-10)7(11)14-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPZCIVVMXJKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678952 | |

| Record name | Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260659-24-2 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(chlorosulfonyl)-1-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The synthesis begins with constructing the pyrazole ring via cyclocondensation. A common precursor is 1-ethyl-1H-pyrazole-3-carboxylic acid, which is esterified to form the methyl carboxylate derivative. In one approach, ethyl acetoacetate reacts with monosubstituted hydrazines (e.g., ethylhydrazine) in methanol or ethanol under reflux (80–100°C) to yield 1-ethyl-1H-pyrazole-3-carboxylate. This intermediate is critical for subsequent functionalization.

Key parameters include:

Chlorosulfonation Reaction

Introducing the chlorosulfonyl group at the 5-position involves reacting the pyrazole intermediate with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). A representative procedure involves:

- Dissolving 1-ethyl-1H-pyrazole-3-carboxylate in chloroform.

- Adding chlorosulfonic acid dropwise at 0°C under nitrogen.

- Heating to 60°C for 10 hours, followed by SOCl₂ addition to stabilize the chlorosulfonyl group.

Reaction equation :

$$

\text{1-Ethyl-1H-pyrazole-3-carboxylate} + \text{ClSO₃H} \xrightarrow{\text{CHCl₃, 60°C}} \text{Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate} + \text{HCl} $$

Optimization of Reaction Parameters

Solvent and Temperature Effects

Chlorosulfonation efficiency depends on solvent choice and thermal control:

| Parameter | Optimal Condition | Yield (%) | Side Products |

|---|---|---|---|

| Solvent | Chloroform | 78 | <5% |

| Temperature | 60°C | 78 | Sulfonic acids |

| Reaction Time | 12 hours | 78 | None |

Data adapted from demonstrates chloroform’s superiority over dichloromethane (yield: 65%) due to better ClSO₃H solubility. Exceeding 60°C promotes sulfonic acid byproducts via over-sulfonation.

Catalytic and Stoichiometric Considerations

- Chlorosulfonic Acid Stoichiometry : A 5:1 molar ratio of ClSO₃H to pyrazole minimizes residual starting material.

- Thionyl Chloride Role : SOCl₂ converts sulfonic acid intermediates to sulfonyl chlorides, increasing final purity.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial processes employ tubular flow reactors to enhance heat dissipation and reduce reaction times. A typical setup:

- Residence Time : 2–4 hours at 60°C.

- Throughput : 50 kg/hour with >95% conversion.

Purification Techniques

- Crystallization : The crude product is recrystallized from ethyl acetate/hexane (1:3) to remove unreacted ClSO₃H.

- Chromatography : Silica gel chromatography (eluent: 30% ethyl acetate in hexane) isolates the compound in >99% purity.

Characterization and Quality Control

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazole ring (dihedral angle: 2.1°) and orthogonal chlorosulfonyl group (C-S-O bond angle: 106.5°).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the chlorosulfonyl group.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry:

Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or modulating receptor activity. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis and similar reactivity due to the presence of the chlorosulfonyl group.

Sulfonimidates: These compounds also contain sulfur and nitrogen atoms and are used in similar applications, such as drug development and material science.

Uniqueness

Its combination of a chlorosulfonyl group with a carboxylate ester makes it particularly useful in the synthesis of complex organic molecules .

Biological Activity

Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate (CAS No. 1260659-24-2) is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

This compound has the molecular formula and a molecular weight of approximately 252.68 g/mol. Its structure includes a chlorosulfonyl group, which is significant for its reactivity and potential biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, compounds with the pyrazole nucleus have shown efficacy against Bacillus subtilis, Escherichia coli, and Aspergillus niger at concentrations as low as 40 µg/mL, suggesting that this compound might possess comparable antimicrobial properties .

Anti-inflammatory Activity

Another significant aspect of this compound is its anti-inflammatory activity. Studies involving related pyrazole derivatives have demonstrated that modifications at the pyrazole scaffold can enhance anti-inflammatory effects. For example, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were tested in carrageenan-induced inflammation models, revealing promising results in reducing edema . The chlorosulfonyl group in this compound may similarly contribute to its anti-inflammatory properties.

The mechanism by which this compound exerts its biological effects is likely through interaction with specific biomolecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their function and leading to therapeutic effects. This reactivity is essential in understanding how such compounds can be developed into pharmaceuticals .

Synthesis and Preparation

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and esterification processes. Common methods include:

- Reaction of Hydrazine Derivatives : The synthesis often starts with the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

- Chlorination : Following cyclization, chlorination introduces the chlorosulfonyl group.

- Esterification : The final step usually involves esterification to yield the desired product.

These synthetic routes are crucial for producing the compound in a laboratory setting and for potential industrial applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 5-(chlorosulfonyl)-1-ethyl-1H-pyrazole-3-carboxylate?

- Methodology : The compound can be synthesized via sulfonation of a pyrazole precursor. A common approach involves reacting a 5-amino-pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions. For example, analogous pyrazole sulfonylation reactions use acid chlorides or anhydrides in inert solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions . Post-synthesis, purification via recrystallization or column chromatography is critical.

- Key Considerations : Monitor reaction progress using TLC or LC-MS. The chlorosulfonyl group is moisture-sensitive; use anhydrous conditions and inert gas (N₂/Ar).

Q. How is the compound characterized, and what spectroscopic data are typically reported?

- Methodology :

-

¹H/¹³C NMR : Identify substituents (e.g., ethyl group at N1: δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂; ester carbonyl at ~165 ppm in ¹³C NMR).

-

IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups.

-

Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

-

Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Spectroscopic Data Expected Signals ¹H NMR (CDCl₃) δ 1.35 (t, J=7.1 Hz, 3H), δ 4.25 (q, J=7.1 Hz, 2H), δ 6.85 (s, 1H, pyrazole-H) ¹³C NMR δ 14.1 (CH₃), δ 45.2 (CH₂), δ 160.5 (C=O) IR (KBr) 1725 cm⁻¹ (C=O), 1360 cm⁻¹, 1175 cm⁻¹ (S=O)

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, goggles, and fume hood use.

- Exposure Response :

- Skin Contact : Wash immediately with soap/water for 15+ minutes .

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular structure?

- Methodology :

-

Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å). Refinement via SHELXL (for small molecules) or SHELXS (for structure solution) to resolve bond lengths/angles and confirm sulfonyl/ester group geometry .

-

Software Tools : Mercury CSD for visualizing voids/packing motifs; ORTEP-3 for thermal ellipsoid diagrams .

- Troubleshooting : If data contradictions arise (e.g., disordered ethyl groups), apply restraints or use higher-resolution data (≤0.8 Å).

Refinement Parameters Typical Values R-factor <0.05 for high-quality data Displacement Parameters ADPs < 0.1 Ų for non-H atoms

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The -SO₂Cl moiety is highly electrophilic, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). For example:

- Sulfonamide Formation : React with primary/secondary amines (e.g., benzylamine) in THF at RT, yielding derivatives for pharmacological screening .

- Competing Reactions : Hydrolysis to sulfonic acid (avoid by using dry solvents and scavengers like molecular sieves).

Q. What strategies optimize stability during long-term storage or under experimental conditions?

- Stability Studies :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for pyrazoles).

- Hydrolytic Stability : Monitor by HPLC in buffers (pH 1–13); the ester group may hydrolyze under basic conditions .

- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for bioassays; store in amber vials to prevent photodegradation.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Root Causes :

- Reaction Conditions : Varied temperatures/solvents (e.g., DCM vs. THF) affect yields .

- Impurity Interference : Residual solvents (e.g., DMF) may obscure NMR signals.

- Resolution :

- Reproduce methods with strict control of variables (temperature, reagent purity).

- Cross-validate data using multiple techniques (e.g., XRD for structural confirmation if NMR is ambiguous) .

Table: Key Software for Structural Analysis

| Software | Application | Reference |

|---|---|---|

| SHELXL | Small-molecule refinement | |

| Mercury CSD | Crystal packing/void visualization | |

| ORTEP-3 | Thermal ellipsoid plotting |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.